![molecular formula C16H9Cl2N3O3S B2997765 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 312925-48-7](/img/structure/B2997765.png)

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

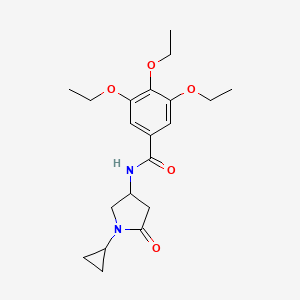

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations . These techniques provide insights into the electronic structure of the compound and can reveal details about the intermolecular interactions that stabilize the structure.Aplicaciones Científicas De Investigación

Crystal Engineering and Molecular Interactions

Pharmaceutical Cocrystals and Solubility Enhancements : Research has explored pharmaceutical cocrystals involving analgesic drugs to enhance solubility and dissolution rates, which could be relevant for improving the bioavailability of compounds like N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide. Cocrystals with various coformers were found to dissolve faster and have higher equilibrium solubility than the parent compound, highlighting the potential of crystal engineering to enhance drug properties (Aitipamula et al., 2012).

Halogen Bonds in Crystal Design : The study of molecular tapes via hydrogen and halogen bonds in complexes indicates the possibility of exploiting these interactions for crystal design. This could be relevant for designing new materials or drugs based on the structural features of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide (Saha et al., 2005).

Polymers and Materials Science

Soluble Thermally Stable Polymers : A study on aromatic poly(sulfone sulfide amide imide)s, involving the synthesis of new diamine monomers with sulfone, sulfide, and amide units, could offer insights into the synthesis and applications of high-performance polymers. This research demonstrates the potential of incorporating complex molecules like N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide into polymers for enhanced thermal stability and solubility (Mehdipour‐Ataei & Hatami, 2007).

Antibacterial Activity and Chemical Synthesis

Sulfonamide Derivatives and Antibacterial Activity : A series of novel sulfonamides containing a 2-amino-1,3-thiazole fragment were synthesized under solvent-free conditions, evaluated for their antibacterial activity against S. aureus and E. coli, and subjected to in silico ADME prediction. This study's approach to synthesizing and testing compounds for antibacterial activity could be applicable to derivatives of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide (Rafiee Pour et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) have been found to inhibit photosynthesis by blocking the q b plastoquininone binding site of photosystem ii .

Mode of Action

This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

Compounds with similar structures, such as dcmu, affect the photosynthetic electron transport chain in photosynthesis .

Pharmacokinetics

Similar compounds have shown significant increases in extracellular levels of serotonin and norepinephrine in the medial prefrontal cortex, and of serotonin and dopamine in the core of nucleus accumbens .

Propiedades

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O3S/c17-12-5-4-9(7-13(12)18)14-8-25-16(19-14)20-15(22)10-2-1-3-11(6-10)21(23)24/h1-8H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAKNYVJHABGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide](/img/structure/B2997686.png)

![N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2997690.png)

![3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid](/img/structure/B2997691.png)

![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)

![3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2997694.png)

![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2997705.png)